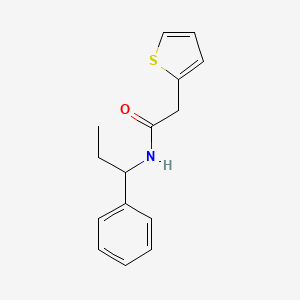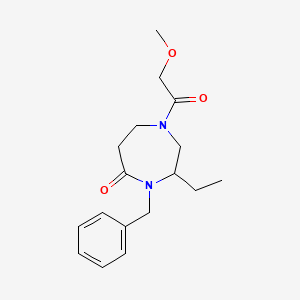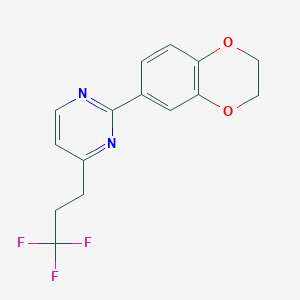
N-(1-phenylpropyl)-2-(2-thienyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenylpropyl)-2-(2-thienyl)acetamide, commonly known as Modafinil, is a eugeroic drug that is used to promote wakefulness and alertness. Modafinil has been approved by the FDA for the treatment of narcolepsy, sleep apnea, and shift work sleep disorder. It has also been used off-label for the treatment of attention deficit hyperactivity disorder (ADHD), depression, and cognitive enhancement.
Mechanism of Action
The exact mechanism of action of Modafinil is not fully understood. However, it is believed to work by increasing the concentration of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. Modafinil has also been shown to increase the activity of orexin neurons, which are involved in regulating wakefulness and arousal.
Biochemical and Physiological Effects:
Modafinil has been shown to have a number of biochemical and physiological effects. It has been shown to increase glucose uptake in the brain, which may contribute to its cognitive enhancing properties. Modafinil has also been shown to increase the expression of certain genes involved in the regulation of wakefulness and arousal.
Advantages and Limitations for Lab Experiments
Modafinil has a number of advantages for use in lab experiments. It has a relatively long half-life, which allows for sustained effects over a period of hours. Modafinil also has a low potential for abuse and addiction, making it a safer alternative to other stimulant drugs. However, Modafinil can be expensive and difficult to obtain, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for research on Modafinil. One area of interest is the potential use of Modafinil in the treatment of cognitive impairment associated with conditions such as schizophrenia and Alzheimer's disease. Another area of interest is the potential use of Modafinil in the enhancement of cognitive abilities in healthy individuals. Further research is needed to fully understand the mechanisms of action of Modafinil and to explore its potential therapeutic applications.
Synthesis Methods
Modafinil is synthesized through a multi-step process that involves the reaction of 2-(diphenylmethylsulfinyl)acetamide with thionyl chloride to form 2-(diphenylmethylsulfinyl)acetyl chloride. The acetyl chloride is then reacted with 2-aminothiophenol to form Modafinil.
Scientific Research Applications
Modafinil has been extensively studied for its cognitive enhancing properties. It has been shown to improve working memory, attention, and decision-making abilities in healthy individuals. Modafinil has also been studied for its potential use in the treatment of cognitive impairment associated with conditions such as schizophrenia and Alzheimer's disease.
properties
IUPAC Name |
N-(1-phenylpropyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-2-14(12-7-4-3-5-8-12)16-15(17)11-13-9-6-10-18-13/h3-10,14H,2,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNVHGXUPXNTLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199742 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-dimethyl-2-(methylthio)furo[2,3-d]pyrimidine](/img/structure/B5396037.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-6-(3-methylphenyl)nicotinic acid](/img/structure/B5396042.png)
![4-{2,5-dimethyl-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5396055.png)
![1-(3-biphenyl-4-yl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)propan-2-ol](/img/structure/B5396056.png)
![2-{2-[(4-ethoxyphenyl)amino]-1-propen-1-yl}-4-hydroxy-3,4-diphenyl-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B5396062.png)

![4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5396075.png)
![N-(4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5396077.png)
![N-{[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5396097.png)

![(1R*,3S*,4S*)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5396103.png)
![1'-[(5-methyl-2-furyl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5396119.png)

![({4-[(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1,3-thiazol-2-yl}methyl)dimethylamine](/img/structure/B5396130.png)